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molecular formula C13H12N4O B8476124 2-amino-3,5-dihydro-5-benzyl-4H-Pyrrolo[3,2-d]pyrimidin-4-one

2-amino-3,5-dihydro-5-benzyl-4H-Pyrrolo[3,2-d]pyrimidin-4-one

Cat. No. B8476124
M. Wt: 240.26 g/mol
InChI Key: GJYAZFJVQDPCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227601B2

Procedure details

To a suspension of 2-amino-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (336.7 mg, 2.0 mmol) in CH2Cl2 (14.3 mL) was added benzyl bromide (0.26 mL, 2.2 mmol) and TBABr (644 mg, 2.0 mmol). The reaction mixture was cooled to 0° C., and to it was added 50% NaOH (1.7 mL). The resulting mixture was stirred for 2 h as it warmed from 0° C. to room temperature. Water was then added, and the solution was washed with CHCl3. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by column chromatography, eluting with CH2Cl2/Acetone (5:1-1:1), afforded the product as a tan solid (423 mg, 82%)
Quantity
336.7 mg
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
644 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4](=[O:11])[C:5]2[NH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+].O>C(Cl)Cl.CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[NH2:1][C:2]1[NH:3][C:4](=[O:11])[C:5]2[N:10]([CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:9]=[CH:8][C:6]=2[N:7]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
336.7 mg
Type
reactant
Smiles
NC=1NC(C2=C(N1)C=CN2)=O
Name
Quantity
14.3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
644 mg
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 h as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed from 0° C. to room temperature
WASH
Type
WASH
Details
the solution was washed with CHCl3
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2/Acetone (5:1-1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1NC(C2=C(N1)C=CN2CC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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